molecular formula C8H9NO4 B2957779 2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate CAS No. 861221-32-1

2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate

Cat. No.: B2957779
CAS No.: 861221-32-1
M. Wt: 183.163
InChI Key: NXPIAMKLWFQNSB-UHFFFAOYSA-N
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Description

2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate is a pyridinium-based compound featuring a hydroxy group at position 5, a hydroxymethyl substituent at position 2, and an acetate moiety attached to the nitrogen atom of the pyridinium ring.

Properties

IUPAC Name

2-[5-hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4/c10-5-6-1-2-7(11)3-9(6)4-8(12)13/h1-3,10H,4-5H2,(H-,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPIAMKLWFQNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=[N+](C=C1O)CC(=O)[O-])CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions often require catalysts or specific conditions to proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

Comparison with Similar Compounds

a) Kojic Acid (5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one)

  • Core Structure: Pyranone ring (oxygen-containing heterocycle).
  • Substituents : Hydroxy (C5) and hydroxymethyl (C2) groups.
  • Key Properties: Known for metal-chelating abilities, used in cosmetics as a tyrosinase inhibitor .
  • Contrast : Unlike the target compound, kojic acid lacks a pyridinium ring and acetate group, reducing its cationic character and esterase susceptibility .

b) Methyl (5-hydroxy-1-pyridin-2-yl-1H-pyrazol-3-yl)acetate

  • Core Structure : Pyrazole fused to a pyridine ring.
  • Substituents : Hydroxy (C5 of pyrazole), methyl ester.
  • Key Properties : Pharmaceutical intermediate; ester group may enhance lipophilicity compared to the target compound’s acetate .

c) Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate

  • Core Structure : Indole derivative with a ketone.
  • Substituents : Bromo (C5), ethyl ester.

Data Table: Molecular Features of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Features Reference
2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate C₉H₁₁NO₅⁺ 213.19 (cationic form) Pyridinium, hydroxy, hydroxymethyl, acetate Polar, positively charged at neutral pH
Kojic Acid C₆H₆O₄ 142.11 Pyranone, hydroxy, hydroxymethyl Chelating agent, cosmetic applications
Methyl (5-hydroxy-1-pyridin-2-yl-1H-pyrazol-3-yl)acetate C₁₁H₁₁N₃O₃ 233.23 Pyrazole, pyridine, methyl ester Pharmaceutical intermediate
Ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate C₁₂H₁₂BrNO₃ 298.14 Indole, bromo, ethyl ester Halogenated, aromatic core

Key Comparative Insights

Charge and Solubility : The pyridinium cation in the target compound enhances water solubility compared to neutral analogs like kojic acid or ethyl esters .

Biological Interactions : The acetate group may render the compound susceptible to enzymatic hydrolysis (e.g., esterases), whereas brominated or halogenated analogs (e.g., ethyl 2-(5-bromo-2-oxoindolin-1-yl)acetate) could exhibit stronger binding to hydrophobic targets .

Structural Diversity: Pyridinium derivatives are less common in natural products compared to pyranones (kojic acid) or indoles, suggesting niche applications in synthetic chemistry or ionic liquids .

Methodological Considerations

The SHELX software suite (e.g., SHELXL, SHELXT) is widely used for crystallographic refinement of small molecules, including heterocyclic compounds like those discussed here .

Biological Activity

2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate, with the CAS number 861221-32-1, is a pyridine derivative that has garnered attention for its potential biological activities. This compound is characterized by its molecular formula C8H9NO4C_8H_9NO_4 and a molecular weight of 183.16 g/mol. Understanding its biological activity is crucial for exploring its therapeutic potential.

The biological activity of this compound is largely attributed to its structural components, particularly the hydroxyl and carboxylate groups. Similar compounds have been reported to exhibit:

  • Aldose Reductase Inhibition : Compounds with a pyridine structure often inhibit aldose reductase (ALR2), an enzyme involved in diabetic complications by converting glucose into sorbitol, which can lead to osmotic and oxidative stress in cells.
  • Antioxidant Activity : The presence of hydroxyl groups suggests that this compound may act as an antioxidant, potentially regulating oxidative stress pathways and glucose metabolism.

Biological Activity Overview

Research indicates that 2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate may influence various biological processes:

Biological Activity Description
Antioxidant PropertiesScavenges free radicals, reducing oxidative stress.
Enzyme InhibitionInhibits aldose reductase, potentially mitigating diabetic complications.
Cytotoxic EffectsMay exhibit cytotoxicity against certain cancer cell lines (specific studies needed).

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds related to 2-(5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl)acetate:

  • Diabetes Research : A study demonstrated that similar hydroxypyridinones could significantly reduce sorbitol accumulation in diabetic rat models, suggesting a protective role against diabetic neuropathy.
  • Antioxidant Studies : Research has shown that related compounds possess strong antioxidant capabilities, which may be beneficial in preventing oxidative damage in various diseases .
  • Cytotoxicity Assessments : Preliminary studies indicate potential cytotoxic effects on cancer cell lines, although further research is required to elucidate specific mechanisms and efficacy .

Safety and Toxicology

While exploring the biological activity of this compound, it is also essential to consider its safety profile:

  • Skin Irritation : The compound has been noted to cause skin irritation and serious eye irritation, which necessitates careful handling in laboratory settings .

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